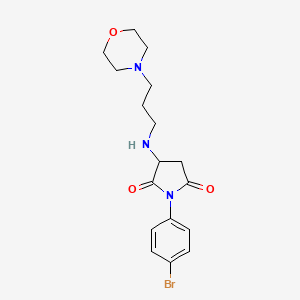
1-(4-bromophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a morpholinylpropylamino group, and a pyrrolidine-2,5-dione core. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and material science.
Preparation Methods
The synthesis of 1-(4-bromophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor to form the pyrrolidine-2,5-dione ring. This can be achieved through a condensation reaction between a dicarboxylic acid and an amine under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a bromobenzene derivative with a suitable nucleophile, such as an amine or an alcohol.
Attachment of the Morpholinylpropylamino Group: This step involves the reaction of the intermediate compound with a morpholine derivative. This can be achieved through a nucleophilic substitution reaction, where the morpholine acts as the nucleophile.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity. This can include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and high-throughput screening.
Chemical Reactions Analysis
1-(4-bromophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it is converted to a higher oxidation state. Common oxidizing agents used in these reactions include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions involve the gain of electrons or the removal of oxygen. Common reducing agents for this compound include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include halogens, alkyl halides, and organometallic reagents.
Addition: Addition reactions involve the addition of atoms or groups to the compound. Common reagents used in these reactions include hydrogen gas, halogens, and acids.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
1-(4-bromophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes. It is also used as a tool to study protein-ligand interactions and enzyme activity.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent. It is also used in drug discovery and development to identify new drug candidates.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials. It is also used as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. For example, it may bind to the active site of an enzyme and inhibit its activity, or it may interact with a receptor and modulate its signaling pathway. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.
Comparison with Similar Compounds
1-(4-bromophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione: This compound has a similar structure but with a chlorophenyl group instead of a bromophenyl group. It may have different chemical properties and biological activities.
1-(4-fluorophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione: This compound has a similar structure but with a fluorophenyl group instead of a bromophenyl group. It may have different reactivity and pharmacological effects.
1-(4-methylphenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione: This compound has a similar structure but with a methylphenyl group instead of a bromophenyl group. It may have different stability and solubility properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and activities
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O3/c18-13-2-4-14(5-3-13)21-16(22)12-15(17(21)23)19-6-1-7-20-8-10-24-11-9-20/h2-5,15,19H,1,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRREGSZYKFEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine](/img/structure/B4980326.png)
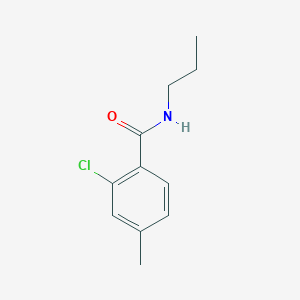
![N-[4-(4-bromophenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]-3-chloro-4-methylaniline hydrobromide](/img/structure/B4980342.png)
![ethyl 4-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate](/img/structure/B4980348.png)
![2-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B4980354.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4980357.png)
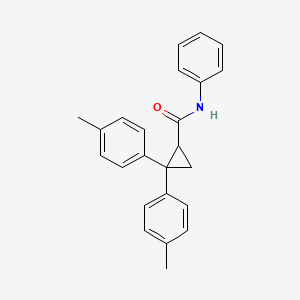
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B4980370.png)
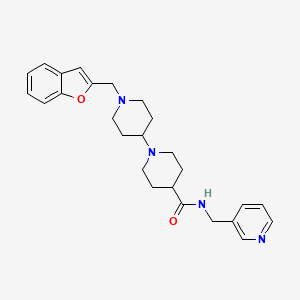
![3-(4-fluorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980389.png)
![ethyl 4-{[(1-benzyl-3-oxo-2-piperazinyl)acetyl]amino}-1-piperidinecarboxylate](/img/structure/B4980396.png)
![3-(1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B4980403.png)
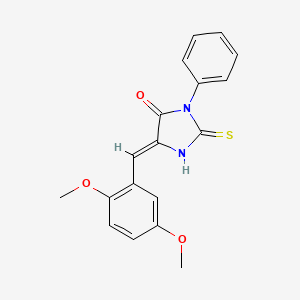
![N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-(2-PHENYLETHYL)PYRROLIDINE-2-CARBOXAMIDE](/img/structure/B4980418.png)
